Symetine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Symetine Hydrochloride involves the reaction of cyanoguanidine with 2-methylthioethylamine, followed by the addition of 4-methylimidazole. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure liquid chromatography for purification and quality control. The final product is obtained as a crystalline solid, which is then formulated into various dosage forms such as tablets and oral solutions .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form cimetidine sulfoxide.

Reduction: It can be reduced to its corresponding amine derivatives.

Substitution: The imidazole ring in this compound can participate in substitution reactions with various electrophiles

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Electrophilic reagents such as alkyl halides in the presence of a base

Major Products Formed:

Oxidation: Cimetidine sulfoxide.

Reduction: Amine derivatives.

Substitution: Various substituted imidazole derivatives

Scientific Research Applications

Symetine Hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of histamine H2 receptor antagonists.

Biology: Employed in studies investigating the role of histamine in various physiological processes.

Medicine: Extensively used in clinical trials for the treatment of peptic ulcers and gastroesophageal reflux disease.

Industry: Utilized in the formulation of over-the-counter medications for heartburn and acid indigestion

Mechanism of Action

Symetine Hydrochloride competitively inhibits the action of histamine at the histamine H2 receptors located on the basolateral membrane of gastric parietal cells. This inhibition reduces gastric acid secretion, gastric volume, and hydrogen ion concentration. The compound also blocks the activity of cytochrome P-450, which may explain its use in neoadjuvant therapy .

Comparison with Similar Compounds

Ranitidine: Another histamine H2 receptor antagonist with a similar mechanism of action but a different chemical structure.

Famotidine: Known for its longer duration of action compared to Symetine Hydrochloride.

Nizatidine: Similar in function but with fewer drug interactions

Uniqueness: this compound is unique due to its ability to inhibit cytochrome P-450, which is not a common feature among other histamine H2 receptor antagonists. This property makes it useful in certain therapeutic applications where enzyme inhibition is desired .

Biological Activity

Symetine hydrochloride, a derivative of the natural product emetine, has garnered attention for its diverse biological activities, particularly in the fields of virology, oncology, and parasitology. This article explores the compound's mechanisms of action, efficacy against various pathogens, and its potential therapeutic applications, supported by relevant research findings and case studies.

- Chemical Formula: C30H48N2O2

- Molecular Weight: 464.72 g/mol

- Structure Type: Benzylamine derivative

This compound exhibits its biological activity through multiple mechanisms:

- Antiviral Activity : Symetine has shown promising results in inhibiting viral replication, particularly against SARS-CoV-2. It acts by interfering with viral protein synthesis and disrupting the viral life cycle .

- Anticancer Properties : Research indicates that symetine can suppress the growth of various cancer cell lines by regulating multiple signaling pathways involved in cell proliferation and apoptosis. Its potential use in combination therapies is being explored to enhance efficacy while minimizing side effects.

- Antiparasitic Activity : The compound demonstrates significant activity against Entamoeba histolytica, responsible for amoebic dysentery and liver abscesses. Studies have shown effective amelioration of amebic liver abscesses in animal models .

Antiviral Efficacy

Symetine's antiviral properties have been evaluated in several studies:

- SARS-CoV-2 : A clinical trial named "Evaluating Emetine for Viral Outbreaks (EVOLVE)" is currently assessing the safety and efficacy of symetine in treating COVID-19.

- Other Viruses : Preliminary studies suggest effectiveness against various other viral pathogens, indicating broad-spectrum antiviral potential.

Anticancer Activity

Symetine has been studied for its effects on different cancer types:

| Cancer Type | Mechanism of Action | Reference |

|---|---|---|

| Gastric Cancer | Inhibition of cell proliferation | |

| Other Malignancies | Regulation of apoptosis pathways |

Case Studies

- Clinical Application in Viral Infections : In a recent study involving patients with COVID-19, symetine was administered to evaluate its impact on viral load and recovery time. Results indicated a significant reduction in viral load compared to control groups, suggesting its potential as a therapeutic agent during viral outbreaks.

- Cancer Treatment Trials : Symetine has been included in combination therapy trials for gastric cancer patients. Initial findings show improved outcomes when used alongside standard chemotherapy agents, highlighting its role in enhancing treatment efficacy.

Comparative Analysis with Other Compounds

Symetine's biological activities can be compared with other known compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Metronidazole | Nitroimidazole | Antiprotozoal and antibacterial | Broad-spectrum activity |

| Benznidazole | Benzimidazole | Antiparasitic (Chagas disease) | Specificity for Trypanosoma |

| Ivermectin | Avermectin | Antiparasitic (various helminths) | Broad-spectrum antiparasitic |

| Symetine | Benzylamine derivative | Antiviral, anticancer, antiparasitic | Effective against amoebic liver abscesses |

Properties

CAS No. |

5585-62-6 |

|---|---|

Molecular Formula |

C30H50Cl2N2O2 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

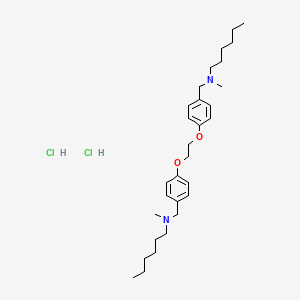

N-[[4-[2-[4-[[hexyl(methyl)amino]methyl]phenoxy]ethoxy]phenyl]methyl]-N-methylhexan-1-amine;dihydrochloride |

InChI |

InChI=1S/C30H48N2O2.2ClH/c1-5-7-9-11-21-31(3)25-27-13-17-29(18-14-27)33-23-24-34-30-19-15-28(16-20-30)26-32(4)22-12-10-8-6-2;;/h13-20H,5-12,21-26H2,1-4H3;2*1H |

InChI Key |

AVQAMDIAGIHYPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCN(C)CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)CN(C)CCCCCC.Cl.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.